

3,4-dibutoxybenzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-dibutoxybenzoic Acid

Cat. No.: B3010868

[Get Quote](#)

An In-Depth Technical Guide to **3,4-Dibutoxybenzoic Acid**: Structure, Properties, and Synthesis

Introduction

3,4-Dibutoxybenzoic acid is a derivative of benzoic acid characterized by two butoxy groups attached to the 3 and 4 positions of the benzene ring. While not as extensively studied as its precursor, 3,4-dihydroxybenzoic acid (protocatechuic acid), it holds significant potential in materials science and as a synthetic intermediate. Its structure, featuring a polar carboxylic acid head and a nonpolar dialkoxy tail, imparts unique properties that are of interest in the development of liquid crystals and other advanced materials. This guide provides a comprehensive overview of its chemical structure, predicted properties, a detailed synthesis protocol, and potential applications for researchers and professionals in drug development and materials science.

Chemical Structure and Nomenclature

The chemical structure of **3,4-dibutoxybenzoic acid** consists of a central benzene ring substituted with a carboxylic acid group at position 1, and two butoxy groups ($-\text{O}(\text{CH}_2)_3\text{CH}_3$) at positions 3 and 4.

- IUPAC Name: **3,4-Dibutoxybenzoic acid**
- Molecular Formula: $\text{C}_{15}\text{H}_{22}\text{O}_4$

- Molecular Weight: 266.33 g/mol
- CAS Number: Information not readily available, indicating it is a less common research chemical.

Physicochemical Properties

Direct experimental data for **3,4-dibutoxybenzoic acid** is scarce in publicly available literature. However, we can predict its properties based on the known characteristics of its parent compound, 3,4-dihydroxybenzoic acid, and analogous dialkoxybenzoic acids.^[1] The introduction of the butyl chains is expected to significantly decrease the melting point and water solubility while increasing its solubility in organic solvents.

Table 1: Predicted Physicochemical Properties of **3,4-Dibutoxybenzoic Acid**

Property	Predicted Value	Rationale/Comparison
Appearance	White to off-white crystalline solid	Similar to other benzoic acid derivatives.
Melting Point (°C)	Lower than 3,4-dihydroxybenzoic acid (199-201 °C)	The flexible butyl chains will disrupt crystal packing.
Boiling Point (°C)	> 300 °C	High molecular weight and polarity of the carboxylic acid group.
Solubility	Soluble in ethanol, ether, chloroform; sparingly soluble in water.	The long alkyl chains increase lipophilicity. ^[2]
pKa	~4-5	Similar to other benzoic acids.

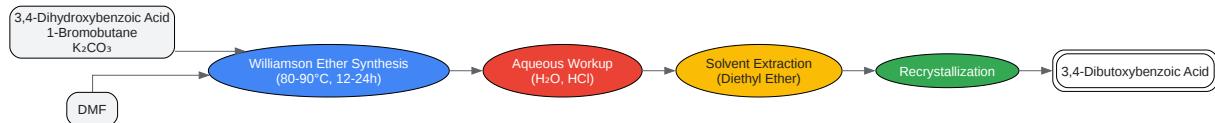
Synthesis of 3,4-Dibutoxybenzoic Acid: A Detailed Protocol

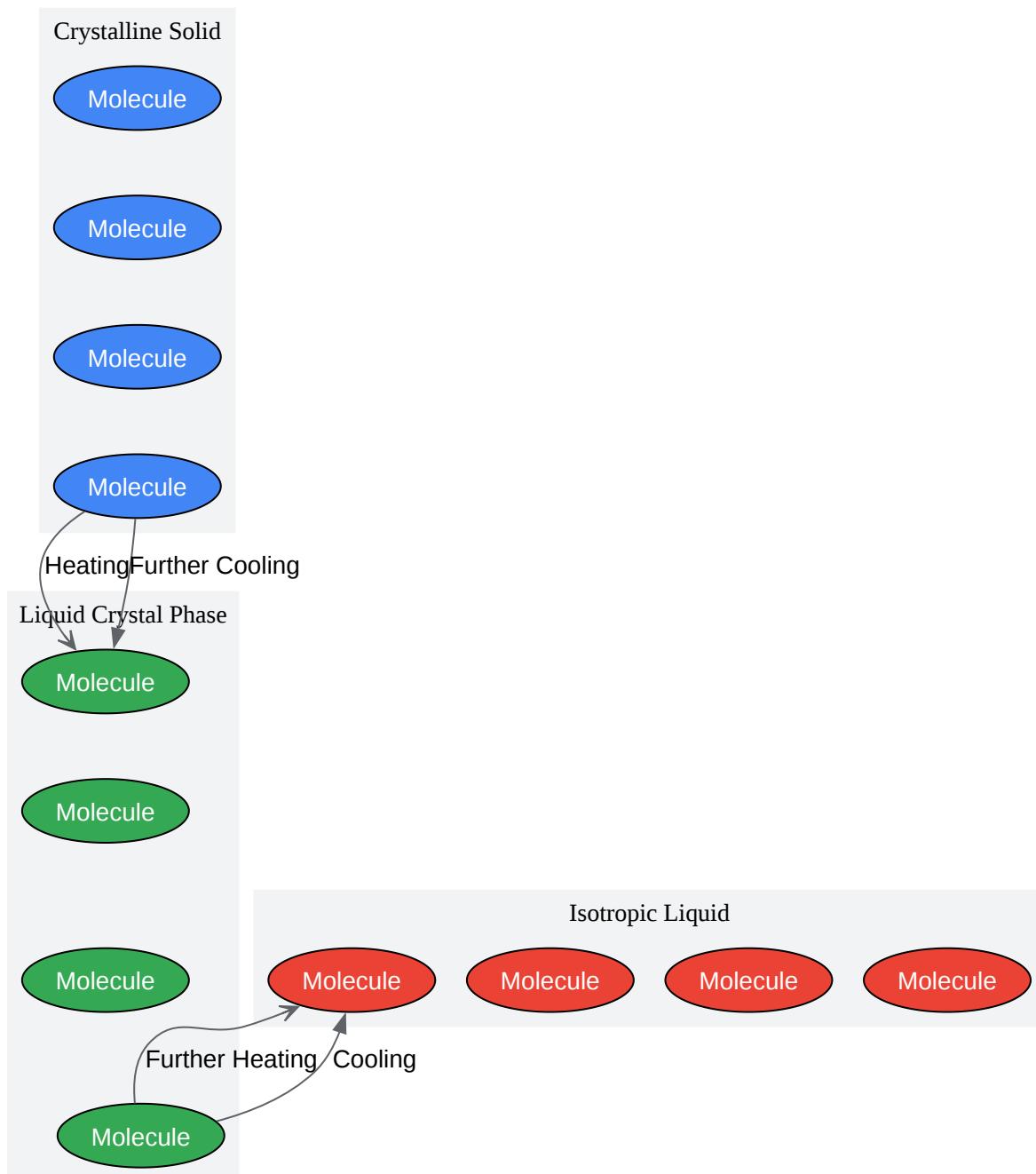
The most logical and widely applicable method for the synthesis of **3,4-dibutoxybenzoic acid** is the Williamson ether synthesis, starting from the readily available 3,4-dihydroxybenzoic acid. [3][4][5] This reaction involves the deprotonation of the hydroxyl groups to form phenoxides, which then act as nucleophiles to attack an alkyl halide, in this case, 1-bromobutane.

Experimental Protocol: Williamson Ether Synthesis

Materials:

- 3,4-Dihydroxybenzoic acid (protocatechuic acid)
- 1-Bromobutane
- Potassium Carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF), anhydrous
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator


Step-by-Step Procedure:


- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dihydroxybenzoic acid (1 equivalent).
- Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 equivalents) and anhydrous dimethylformamide (DMF) to the flask. The volume of DMF should be sufficient to create a stirrable slurry.
- Addition of Alkyl Halide: Add 1-bromobutane (2.2 equivalents) to the reaction mixture.
- Reaction: Heat the mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a beaker containing ice-cold water.
 - Acidify the aqueous mixture to a pH of ~2 by the slow addition of 1 M HCl. This will protonate the carboxylic acid, causing the product to precipitate.
 - Extract the product with diethyl ether (3 x volume of the aqueous layer).
 - Combine the organic layers and wash with water, followed by brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent using a rotary evaporator to yield the crude product.
 - The crude **3,4-dibutoxybenzoic acid** can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Causality Behind Experimental Choices:

- Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl groups without causing significant side reactions.
- DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the $S_{n}2$ reaction.^[3]
- Excess Alkyl Halide and Base: Using a slight excess of 1-bromobutane and potassium carbonate ensures the complete dialkylation of the starting material.
- Acidic Workup: The acidification step is crucial to protonate the carboxylate salt formed under the basic reaction conditions, rendering the final product less soluble in water and extractable into an organic solvent.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Diethoxybenzoic acid [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [3,4-dibutoxybenzoic acid chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3010868#3-4-dibutoxybenzoic-acid-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com